C2-Gal-Dox is a galactose-conjugated form of doxorubicin, a widely used chemotherapeutic agent. This compound is specifically designed to enhance the targeting and cytotoxicity of doxorubicin towards hepatocellular carcinoma cells through receptor-mediated uptake via the asialoglycoprotein receptor. The conjugation of galactose at the C2 position of doxorubicin allows for improved selectivity and efficacy in cancer treatment, making it a significant advancement in targeted drug delivery systems .
C2-Gal-Dox is classified as a glycosylated anthracycline. It falls under the category of anticancer agents and is particularly relevant in the treatment of liver cancer. The compound's structure consists of a doxorubicin backbone modified with a galactose moiety, which facilitates its interaction with specific cellular receptors, enhancing its therapeutic potential .
The synthesis of C2-Gal-Dox involves several critical steps:
C2-Gal-Dox has a molecular formula of C39H49NO18, with a molecular weight of approximately 785.81 g/mol. The compound features:
The structural representation highlights the functional groups that facilitate its mechanism of action, including hydroxyl groups that contribute to its solubility and biological activity .
C2-Gal-Dox can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution processes .
C2-Gal-Dox exerts its anticancer effects through several mechanisms:
C2-Gal-Dox exhibits several important physical and chemical properties:
The physical properties are crucial for determining how C2-Gal-Dox will behave in biological systems and influence its therapeutic efficacy .
C2-Gal-Dox has several significant applications in scientific research:
This compound exemplifies advancements in drug delivery technology aimed at improving patient outcomes through targeted therapy approaches.
CAS No.:
CAS No.:
CAS No.: 59384-04-2